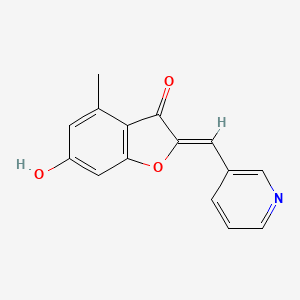

(Z)-6-hydroxy-4-methyl-2-(pyridin-3-ylmethylene)benzofuran-3(2H)-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

(Z)-6-hydroxy-4-methyl-2-(pyridin-3-ylmethylene)benzofuran-3(2H)-one is a chemical compound that belongs to the class of benzofuranone derivatives. It has been the subject of extensive scientific research due to its potential applications in medicine and drug development. In

Scientific Research Applications

One significant area of research involves the synthesis and characterization of similar compounds, aimed at understanding their structural properties and potential applications. For instance, the synthesis of related benzofuran derivatives has been reported, where the chemical structure is established through elemental analysis and spectral data. These compounds often exhibit interesting photophysical, biological, and catalytic properties due to their unique structural frameworks (Hadj-esfandiari et al., 2007).

Biological Applications

While specific studies on (Z)-6-hydroxy-4-methyl-2-(pyridin-3-ylmethylene)benzofuran-3(2H)-one might be limited, related benzofuran derivatives have been explored for their biological activities. For example, certain benzofuran-based compounds have shown significant antibacterial activity against a range of Gram-positive and Gram-negative bacteria, highlighting their potential as therapeutic agents (Hadj-esfandiari et al., 2007). These findings suggest that similar compounds, including (Z)-6-hydroxy-4-methyl-2-(pyridin-3-ylmethylene)benzofuran-3(2H)-one, could be of interest for further investigation in drug discovery and development.

Material Science and Catalysis

In the realm of material science and catalysis, benzofuran derivatives, including compounds with structural similarities to (Z)-6-hydroxy-4-methyl-2-(pyridin-3-ylmethylene)benzofuran-3(2H)-one, have been synthesized and applied as catalysts in various chemical reactions. These compounds often exhibit unique properties that make them suitable for catalytic applications, including aldol reactions and others, indicating their versatility and potential utility in synthetic chemistry (Darbre et al., 2002).

Mechanism of Action

Mode of Action

It is suggested that the compound may exhibit antioxidative activity . The O–H bond breakage is reasonably responsible for the antioxidative activity .

Biochemical Pathways

The compound may influence the biochemical pathways related to oxidative stress . In solvents, namely water, methanol, and especially acetone, the SPL–ET mechanism (sequential proton loss–electron transfer) is mainly likely to be an antioxidative route for similar compounds . The hat mechanism (hydrogen atom transfer) is assigned to these compounds in the gaseous phase .

Result of Action

It is suggested that the compound may exhibit antioxidative activity .

Action Environment

The environment greatly influences the results of the compound’s action . In different solvents, the compound may follow different antioxidative routes .

properties

IUPAC Name |

(2Z)-6-hydroxy-4-methyl-2-(pyridin-3-ylmethylidene)-1-benzofuran-3-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11NO3/c1-9-5-11(17)7-12-14(9)15(18)13(19-12)6-10-3-2-4-16-8-10/h2-8,17H,1H3/b13-6- |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GQEJWALMKZTDDM-MLPAPPSSSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC2=C1C(=O)C(=CC3=CN=CC=C3)O2)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=CC2=C1C(=O)/C(=C/C3=CN=CC=C3)/O2)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[bis(2-methylpropyl)sulfamoyl]-N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide](/img/structure/B2371499.png)

![2-[(3-butyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(propan-2-yl)acetamide](/img/structure/B2371500.png)

![2,3-Dihydro-[1,4]dioxino[2,3-b]pyridin-6-ylmethanamine;dihydrochloride](/img/structure/B2371502.png)

![3-(2-fluorobenzyl)-7-(4-methoxyphenyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2371508.png)

![{[3-(5-Methylthio-1,3,4-oxadiazol-2-yl)phenyl]sulfonyl}piperidine](/img/structure/B2371509.png)

![N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-[(2-oxo-1,5,6,7-tetrahydrocyclopenta[d]pyrimidin-4-yl)sulfanyl]acetamide](/img/structure/B2371513.png)

![N-(3-chloro-4-fluorophenyl)-2-[(5-pyridin-3-yl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide](/img/structure/B2371514.png)

![N-(2-(6-(methylthio)-4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-phenylacetamide](/img/structure/B2371515.png)

![4-methoxy-N'-methyl-N'-[4-methyl-3-(methylsulfonyl)-6-phenyl-2-pyridinyl]benzenecarbohydrazide](/img/structure/B2371519.png)